(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide - 885180-96-1

(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide

Catalog Number: EVT-3067592
CAS Number: 885180-96-1
Molecular Formula: C22H23ClN4O
Molecular Weight: 394.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-(+)-(4aR,10bR)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,907)

Compound Description: PD-128,907 is a dopamine agonist with a higher affinity for D3 receptors compared to D2 receptors. It's commonly used in research to investigate the role of D3 receptors in various behaviors, including yawning in rats []. At lower doses, PD-128,907 induces yawning, but at higher doses, it inhibits yawning, likely due to competing activity at D2 receptors [].

Relevance: While PD-128,907 shares the piperazine moiety with (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide, its primary relevance lies in its role as a pharmacological tool. By comparing the effects of PD-128,907 with other dopaminergic agonists, researchers can gain insights into the specific receptor subtypes involved in the actions of compounds like (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide, particularly if they exhibit similar behavioral profiles [].

Relevance: Similar to PD-128,907, the structural similarity to (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide lies in the shared piperazine group. Comparing the effects of (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide with both PD-128,907 and PD-128,908 could provide valuable information about stereoselectivity in its binding and activity at dopamine receptors [].

Quinelorane [(5aR-trans)-5,5a,6,7,8,9,9a,10-Octahydro-6-propylpyrido[2,3-g]quinazolin-2-amine dihydrochloride]

Compound Description: Quinelorane is another dopamine agonist with affinity for both D2 and D3 receptors. It is used to study dopamine-related behaviors and potential therapeutic applications in conditions like Parkinson's disease [].

Relevance: While quinelorane doesn't share a direct structural resemblance to (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide, it's relevant because it belongs to the same class of compounds (dopamine agonists) and might provide comparative data for understanding the pharmacological profile of (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide [].

Pramipexole (N′-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine)

Compound Description: Pramipexole is a dopamine agonist used clinically for treating Parkinson's disease and restless legs syndrome. It primarily acts on D2-like receptors, including D3 receptors [].

Relevance: Although pramipexole shares a limited structural similarity with (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide, its relevance lies in its role as a dopamine agonist. If (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide exhibits dopamine agonist activity, comparing its effects to those of pramipexole could provide insights into its potency and selectivity for D2-like receptors [].

Relevance: As 7-OH-DPAT exhibits a preference for D3 receptors, comparing its activity profile to that of (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide could help researchers determine if (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide also displays selectivity for D3 receptors. Similarities in behavioral or pharmacological effects could suggest a shared mechanism of action [].

Quinpirole [trans-(-)-(4aR)-4,4a,5,6,7,8,8a,9-Octahydro-5-propyl-1H-pyrazolo[3,4-g]quinoline HCl]

Compound Description: Quinpirole is a dopamine agonist that shows selectivity for D2 and D3 receptors over D1 receptors. It's often used in research to study dopamine-related behaviors and the effects of D2/D3 receptor activation [].

Relevance: While quinpirole's structure doesn't directly resemble (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide, its relevance stems from its activity as a dopamine agonist. If (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide exhibits similar pharmacological actions, comparing their potencies and selectivities for dopamine receptor subtypes can provide valuable information for understanding its mechanism of action [].

Bromocriptine [(+)-2-Bromo-12′-hydroxy-2′-(1-methylethyl)-5′-(2-methylpropyl)ergotaman-3′,6′-18-trione methanesulfonate]

Compound Description: Bromocriptine is an ergot derivative that acts as a dopamine agonist, primarily at D2 receptors. It's used to treat conditions like Parkinson's disease, hyperprolactinemia, and acromegaly [].

Relevance: Although bromocriptine's structure differs significantly from (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide, it falls under the category of dopamine agonists. If (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide displays dopamine agonist activity, comparing its effects to those of bromocriptine could provide insights into its potential therapeutic applications, especially if it exhibits a more favorable selectivity profile for specific dopamine receptor subtypes [].

Apomorphine [(R)-(-)-5,6,6a,7-Tetrahydro-6-methyl-4H-dibenzo-[de,g]quinoline-10,11-diol HCl]

Compound Description: Apomorphine is a non-selective dopamine agonist, meaning it activates both D1 and D2-like receptors. It's used in treating Parkinson's disease, particularly for managing motor fluctuations and "off" episodes [].

Relevance: Despite its structural dissimilarity to (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide, apomorphine serves as a relevant comparison due to its action as a dopamine agonist. By evaluating the pharmacological profile of (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide against apomorphine, researchers can assess its potential as a dopamine agonist and determine if it demonstrates any selectivity for specific dopamine receptor subtypes [].

L-741,626 (3-[4-(4-Chlorophenyl)-4-hydroxypiperidin-l-yl]methyl-1H-indole)

Compound Description: L-741,626 is a dopamine antagonist with selectivity for D2 receptors over D3 receptors. It is considered a valuable pharmacological tool for investigating the specific roles of D2 receptors in the brain [, ].

Haloperidol (4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone HCl)

Compound Description: Haloperidol is a first-generation antipsychotic drug that primarily acts as a D2 receptor antagonist. It's used to treat psychotic disorders like schizophrenia but is associated with a higher risk of extrapyramidal side effects due to its D2 receptor blockade [].

Relevance: Haloperidol shares some structural features with (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide, including the presence of a chlorophenyl and a piperidine ring. Comparing their activities can provide insights into how structural variations affect their binding affinities and functional outcomes at dopamine receptors, particularly D2 receptors, which haloperidol is known to target [].

Nafadotride (N-[(1-Butyl-2-pyrrolidinyl)methyl]-4-cyano-1-methoxy-2-naphthalenecarboxamide)

Compound Description: Nafadotride is a dopamine antagonist that exhibits a preference for D3 receptors over D2 receptors. It serves as a valuable pharmacological tool in research for studying the roles of D3 receptors [, ].

trans-N-[4-[2-(6-Cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011A)

Compound Description: SB-277011A is a dopamine antagonist that exhibits selectivity for D3 receptors. It's used as a research tool to investigate the roles of D3 receptors in various physiological and behavioral processes [].

N-{4-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide HCl (PG01037)

Compound Description: PG01037 is a dopamine antagonist known for its selectivity for D3 receptors over D2 receptors. It has a higher affinity for D3 receptors compared to many other antagonists and is often employed in research to study the specific functions of D3 receptors [].

3-(2-Chlorophenyl)-1-[4-(4-fluorobenzyl)piperazin-1-yl]-propenone

Compound Description: This compound is a cinnamoyl-piperazine derivative reported as a potential PAR-1 antagonist []. PAR-1, or protease-activated receptor 1, is involved in various physiological processes, including platelet aggregation, inflammation, and cell proliferation.

Relevance: This compound shares the core structure of a substituted cinnamoyl-piperazine with (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide. This structural similarity makes it a relevant compound, potentially offering insights into structure-activity relationships and potential biological activities of (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide. The differences in substituents on the phenyl rings and the presence of a cyano group and a 2-phenylethylamide moiety in (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide suggest potential variations in their pharmacological profiles and target affinities [].

Properties

CAS Number

885180-96-1

Product Name

(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide

IUPAC Name

(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide

Molecular Formula

C22H23ClN4O

Molecular Weight

394.9

InChI

InChI=1S/C22H23ClN4O/c23-20-7-4-8-21(15-20)27-13-11-26(12-14-27)17-19(16-24)22(28)25-10-9-18-5-2-1-3-6-18/h1-8,15,17H,9-14H2,(H,25,28)/b19-17+

InChI Key

DAEKQMBGMQNBDD-UHFFFAOYSA-N

SMILES

C1CN(CCN1C=C(C#N)C(=O)NCCC2=CC=CC=C2)C3=CC(=CC=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.